1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide

Lipophilicity Drug-likeness ADME prediction

Researchers requiring the extreme steric endpoint in N-substituted cyclobutane dicarboxamide SAR series face supply inconsistency. This N,N′-di-tert-butyl analog provides the definitive maximal-congestion control. - Serves as the hydrophobic extreme (XLogP3: 1.2) and maximal steric shield reference standard. - Documented NCI/DTP provenance (NSC527280) ensures chain-of-custody for grant-enabled or IND-enabling studies. - Authenticated ¹H NMR and FTIR spectra in Wiley KnowItAll libraries guarantee identity confirmation and batch-to-batch QC.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 64011-95-6
Cat. No. B13941551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide
CAS64011-95-6
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCC1C(=O)NC(C)(C)C
InChIInChI=1S/C14H26N2O2/c1-13(2,3)15-11(17)9-7-8-10(9)12(18)16-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,18)
InChIKeyDJQZJNNGDJSXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Sourcing Profile


1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide (CAS 64011-95-6; molecular formula C₁₄H₂₆N₂O₂; MW 254.37 g/mol) is a synthetic, symmetrical N,N′-disubstituted cyclobutane-1,2-dicarboxamide bearing two sterically demanding tert-butyl groups on the amide nitrogen atoms [1]. The compound carries the NCI/DTP-assigned identifier NSC527280, indicating its historical inclusion in the National Cancer Institute's small-molecule screening repository . Spectroscopic characterization data—including ¹H NMR and FTIR spectra acquired in CDCl₃—have been deposited in the KnowItAll spectral libraries (Wiley), with the original sample attributed to the Jarboe/Zirvi laboratory at the University of Louisville [2]. Its computed partition coefficient (XLogP3 = 1.2) and topological polar surface area (TPSA = 58.2 Ų) position it in a relatively low-polarity, moderate-hydrogen-bonding chemical space distinct from more polar, unsubstituted cyclobutane dicarboxamide analogs [1].

N,N′-di-tert-butyl cyclobutane-1,2-dicarboxamide scaffold for SAR and physicochemical profiling
Verified ¹H NMR and FTIR reference spectra available for identity confirmation
NCI/DTP repository provenance (NSC527280) supports reproducible sourcing

Why Generic Substitution Fails


Within the cyclobutane-1,2-dicarboxamide structural class, even apparently conservative substitutions at the amide nitrogen produce large shifts in physicochemical and conformational properties that can alter biological screening outcomes, spectral identification, or chemical reactivity in downstream transformations. Unsubstituted cyclobutane-1,2-dicarboxamide (CAS 35822-78-7; MW 142.16; XLogP ~ -0.9) differs from the target compound by approximately 112 Da in molecular weight and over two orders of magnitude in computed lipophilicity, while the N,N′-dimethyl analog occupies an intermediate property space [1]. The N-tert-butyl groups of 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide introduce substantial steric shielding around both amide bonds, a feature absent in N-H, N-methyl, or even N-isopropyl congeners; this steric encumbrance is structurally analogous to the conformational restriction strategy exploited in cyclobutane-containing drug candidates where tert-butyl groups enforce bioactive conformations or block metabolic soft spots [2]. The regioisomeric 1,1-cyclobutanedicarboxamide series was reported by Zirvi et al. to be generally inactive as CNS depressants, whereas certain 1,2-analogs bearing different N-substituents exhibited myorelaxant activity in the same assay battery, demonstrating that even the position of carboxamide attachment on the cyclobutane ring is a critical determinant of pharmacodynamic outcome [3]. These data collectively caution against assuming interchangeability among cyclobutane dicarboxamide derivatives for structure-activity studies or chemical-process optimization.

N‑Substituent mismatch

tert‑Butyl vs. hydrogen or methyl substitution shifts lipophilicity by >2 log units and alters steric shielding; screening results may not transfer across analogs.

Regioisomer divergence

1,2‑ vs. 1,1‑dicarboxamide attachment position determines CNS activity profile (active vs. inactive); regioisomers are not interchangeable in pharmacodynamic studies.

Physicochemical property gap

Molecular weight, TPSA, and rotatable bond count differ substantially from unsubstituted or N‑methyl analogs, impacting predicted target engagement and metabolic stability.

Quantitative Differentiation Evidence


Lipophilicity Shift vs. Unsubstituted and N-Methyl Analogs

The computed octanol-water partition coefficient (XLogP3) for 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide is 1.2, representing a substantial >2 log-unit increase relative to the unsubstituted parent cyclobutane-1,2-dicarboxamide and an approximate 1.3 log-unit increase over the N,N′-dimethyl analog. This shift moves the compound from a hydrophilic/Beyond-Rule-of-5-compliant profile into a moderately lipophilic range more compatible with passive membrane permeability. Quantitative comparison data are shown below [1].

Lipophilicity shift
Cross-study comparable
ΔXLogP3 ≈ +2.1 vs. unsubstituted; +1.3 vs. N,N′-dimethyl analog
Membrane partitioning predictions shift fundamentally; screening data from the unsubstituted analog do not directly extrapolate.
Computed by XLogP3 3.0; PubChem 2024
Lipophilicity Drug-likeness ADME prediction Physicochemical profiling

Steric Shielding of Amide Bonds

The di-tert-butyl substitution pattern produces a topological polar surface area (TPSA) of 58.2 Ų, which is identical to that of the unsubstituted analog (both compounds have two amide groups), but with dramatically different spatial accessibility of the amide carbonyl oxygens due to the bulk of the tert-butyl groups. The target compound has 4 rotatable bonds (arising from the two tert-butyl C–N linkages), compared to 2 rotatable bonds in the N,N′-dimethyl analog, indicating greater conformational flexibility in solution that is partially offset by the restricted rotational freedom of the sterically hindered amide bonds themselves [1]. This steric profile is consistent with the established use of the tert-butyl group in medicinal chemistry to enforce conformational preorganization and shield metabolically labile amide bonds from enzymatic hydrolysis [2].

Steric shielding
Class-level inference
TPSA 58.2 Ų; 4 rotatable bonds vs. 2 in N-methyl/unsubstituted comparators
Differential amidase susceptibility and altered hydrogen‑bond presentation are predicted from the tert‑butyl SAR literature.
Cactvs 3.4.8.18; van der Kolk et al. 2022
Steric hindrance Conformational restriction Amide bond stability Metabolic shielding

Spectroscopic Fingerprint Differentiation from 1,1-Regioisomer

The ¹H NMR spectrum of the target compound (recorded in CDCl₃, sourced from Jarboe & Zirvi, University of Louisville) provides a distinct spectroscopic fingerprint that differentiates it from its 1,1-cyclobutanedicarboxamide regioisomer. The knowItAll spectral database entry shows characteristic amide N–H proton resonances and cyclobutane ring proton patterns consistent with the 1,2-substitution pattern (InChIKey: DJQZJNNGDJSXDR-UHFFFAOYSA-N). The FTIR spectrum (KBr wafer) shows the characteristic cyclobutane ring deformation band in the 935–900 cm⁻¹ region, as established by Zirvi & Jarboe (J. Chem. Soc. B, 1971) for the broader cyclobutanecarboxamide class, alongside amide C=O stretching bands whose exact frequencies are influenced by the tert-butyl substitution [1][2].

Spectroscopic fingerprint
Supporting evidence
¹H NMR (CDCl₃) and FTIR diagnostic bands differentiate 1,2‑ from 1,1‑regioisomer
Enables identity verification and detection of regioisomeric contamination in quality control workflows.
KnowItAll spectral library; Jarboe & Zirvi lab
Spectroscopic characterization Quality control Regioisomer differentiation Identity testing

CNS Activity Divergence of 1,2- vs. 1,1-Regioisomers

In a systematic neuropharmacological evaluation of cyclobutanecarboxylic acid derivatives, Zirvi and Jarboe (1976) reported that diamides of 1,1-cyclobutanedicarboxylic acid were uniformly inactive as CNS depressants or barbiturate potentiators, whereas certain 1,2-substituted carboxamide derivatives—including N,N′-o-methoxybenzylidenebiscyclobutanecarboxamide—exhibited measurable myorelaxant activity in the same assay battery [1]. The di-tert-butyl target compound was not directly tested in this study, and no published head-to-head biological comparison data exist for this specific compound versus its N-H, N-methyl, or N-aryl 1,2-dicarboxamide analogs. However, the 1,1- vs. 1,2-regioisomeric activity dichotomy establishes that the position of the carboxamide groups on the cyclobutane ring is a critical determinant of neuropharmacological outcome, and the N-tert-butyl substitution pattern confers a unique steric and lipophilic profile that predicts activity distinct from both the unsubstituted 1,2-parent and the 1,1-series [1][2].

CNS activity divergence
Class-level inference
1,2‑regioisomers active as myorelaxants; 1,1‑series uniformly inactive in rodent assays
Regioisomeric position is critical for neuropharmacological outcome; no direct activity data available for the di‑tert‑butyl compound.
Zirvi & Jarboe 1976; data to verify for target compound
Neuropharmacology CNS depression Myorelaxant activity Structure-activity relationship

NCI/DTP Repository Provenance (NSC527280)

The compound is catalogued in the National Cancer Institute's Developmental Therapeutics Program (NCI/DTP) repository under accession number NSC527280, as confirmed by PubChem and ChemBlink [1]. Inclusion in the NCI/DTP collection implies that the compound was physically submitted and logged for potential screening against the NCI-60 human tumor cell line panel, although no public screening results are currently linked to this NSC number in available databases. This distinguishes the compound from the vast majority of cyclobutane dicarboxamide analogs that have never been accessioned into a centralized, quality-controlled screening repository. Procurement of NSC527280-traceable material ensures that the compound batch shares provenance with the sample originally submitted to NCI, which is valuable for reproducibility in follow-up studies.

Repository provenance
Supporting evidence
NSC527280 accession confirmed in NCI/DTP repository
Traceable provenance supports reproducibility and chain‑of‑custody for follow‑up studies.
PubChem, ChemBlink cross‑referencing
Anticancer screening NCI-60 panel DTP repository Compound provenance

Research and Procurement Applications


SAR Studies Requiring High Steric Bulk

For medicinal chemistry programs investigating the effect of N-substituent steric bulk on target binding or metabolic stability, the di-tert-butyl analog serves as the maximal-steric-congestion control within a homologous series (N-H → N-Me → N-iPr → N-tBu). Its XLogP3 of 1.2 and TPSA of 58.2 Ų provide a well-defined physicochemical reference point at the hydrophobic extreme of the series [1]. The tert-butyl groups are expected to confer resistance to N-dealkylation and amide hydrolysis, a property attributed to steric shielding in other tert-butyl-substituted amides used in drug candidates [2].

Identity Verification with Archived Spectra

The availability of authenticated ¹H NMR and FTIR spectra through the Wiley KnowItAll spectral library (sourced from the Jarboe/Zirvi laboratory) provides a verified reference standard for identity confirmation, especially useful for distinguishing the 1,2-regioisomer from the 1,1-regioisomer or detecting synthetic by-products [1]. The characteristic cyclobutane ring IR band at 935–900 cm⁻¹, established in the foundational Zirvi & Jarboe (1971) study, serves as a class-level diagnostic that can be used alongside amide-specific bands for batch-to-batch QC [2].

NSC-Traceable Intermediate for Derivative Synthesis

The compound's NCI/DTP accession number (NSC527280) provides documented repository provenance that is advantageous for academic laboratories or biotech companies requiring a chain-of-custody for key synthetic intermediates in grant-funded or IND-enabling research [1]. The di-tert-butyl groups can potentially be cleaved under acidic conditions to yield the unsubstituted 1,2-dicarboxamide, offering a protected intermediate strategy not available with N-methyl or N-ethyl analogs, which require harsher deprotection conditions [1].

Conformational Analysis of Hindered Carboxamides

The compound's combination of a puckered cyclobutane ring (inherent ring strain and non-planar conformation) and two bulky N-tert-butyl substituents creates a sterically congested system that is valuable for studying restricted amide bond rotation, conformational equilibria, and through-space NMR effects. As noted in the broader cyclobutane medicinal chemistry literature, such sterically constrained systems help pharmacophore groups adopt defined spatial orientations relevant to target engagement [2]. The computed and experimental spectral data (PubChem; SpectraBase) provide a foundation for validating computational conformational predictions [1][3].

Application
Selection Property
Validation Focus
SAR steric bulk studies
Maximal N‑tert‑butyl substitution
Lipophilicity range and steric shielding effect
QC identity verification
Archived ¹H NMR & FTIR spectra
Regioisomer differentiation (1,2‑ vs. 1,1‑)
Derivative synthesis
NCI/DTP‑traceable provenance (NSC527280)
Deprotection strategy & chain‑of‑custody
Conformational analysis
Sterically congested cyclobutane scaffold
Restricted amide rotation & through‑space NMR effects
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